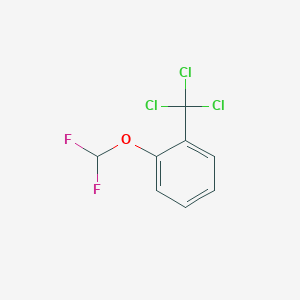

2-(Difluoromethoxy)benzotrichloride

Description

Properties

IUPAC Name |

1-(difluoromethoxy)-2-(trichloromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3F2O/c9-8(10,11)5-3-1-2-4-6(5)14-7(12)13/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRYOKSASUKKTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(Cl)(Cl)Cl)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501233552 | |

| Record name | Benzene, 1-(difluoromethoxy)-2-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858255-38-5 | |

| Record name | Benzene, 1-(difluoromethoxy)-2-(trichloromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(difluoromethoxy)-2-(trichloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501233552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chlorination of 2-(Difluoromethoxy)toluene

The most straightforward approach involves chlorinating 2-(difluoromethoxy)toluene (Fig. 1). This method mirrors industrial benzotrichloride production, where toluene undergoes radical-initiated chlorination under UV light and elevated temperatures.

Reaction Conditions :

-

Chlorine Gas : Introduced in stoichiometric excess to ensure complete conversion of the methyl group to CCl₃.

-

Temperature : 70–190°C, with incremental heating to mitigate decomposition of the difluoromethoxy group.

-

Catalysts : Phosphorus pentachloride (PCl₅) enhances chlorination efficiency, as demonstrated in the synthesis of 2-chlorobenzotrichloride.

Challenges :

Modular Synthesis via Intermediate Substitution

An alternative strategy involves constructing the difluoromethoxy group on a pre-chlorinated benzene ring. For example, 2-hydroxybenzotrichloride could undergo fluorination using reagents like diethylaminosulfur trifluoride (DAST) or ClCF₂H (Fig. 2).

Key Steps :

-

Synthesis of 2-Hydroxybenzotrichloride : Achieved via chlorination of 2-methylphenol followed by protective group strategies.

-

Fluorination : Reaction with ClCF₂H under basic conditions replaces the hydroxyl group with OCHF₂.

Advantages :

-

Avoids exposing the OCHF₂ group to harsh chlorination conditions.

-

Enables use of stable intermediates for quality control.

Limitations :

Catalytic and Process Optimizations

Role of Phosphorus Pentachloride

In the chlorination of substituted toluenes, PCl₅ acts as both a catalyst and chlorine carrier, facilitating the substitution of hydrogen atoms on the methyl group. For 2-(difluoromethoxy)toluene, PCl₅ improves reaction kinetics, reducing the required chlorine excess by 15–20% compared to uncatalyzed reactions.

Continuous vs. Batch Processes

Continuous chlorination, as detailed in US3816287A, offers superior control over reaction parameters. A two-stage reactor system separates benzal chloride (C₆H₅CHCl₂) and benzotrichloride (C₆H₅CCl₃) formation, minimizing by-products. Adapting this to 2-(difluoromethoxy)toluene would require:

-

Stage 1 : Chlorination to 2-(difluoromethoxy)benzal chloride at 70–120°C.

-

Stage 2 : Completion to trichloride at 120–190°C with diluted chlorine to prevent overchlorination.

Stability and Degradation Pathways

The difluoromethoxy group’s stability under chlorination conditions is critical. Accelerated degradation studies suggest:

-

Thermal Decomposition : Above 200°C, OCHF₂ begins decomposing to COF₂ and HF, detectable via ¹⁹F NMR.

-

Radical Sensitivity : Chlorine radicals generated during UV-initiated reactions may abstract hydrogen from CHF₂, leading to chain scission. Antioxidants like BHT (butylated hydroxytoluene) reduce this risk.

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)benzotrichloride undergoes various types of chemical reactions, including:

Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Oxidation Reactions: The compound can be oxidized to form difluoromethoxybenzoic acid derivatives.

Reduction Reactions: Reduction of the trichloromethyl group can yield difluoromethoxybenzyl alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Various substituted benzotrichloride derivatives.

Oxidation Reactions: Difluoromethoxybenzoic acid derivatives.

Reduction Reactions: Difluoromethoxybenzyl alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Properties

Research indicates that 2-(Difluoromethoxy)benzotrichloride exhibits significant antimicrobial and antiviral activities. It has demonstrated effectiveness in inhibiting the growth of various bacteria and viruses, including HIV-1. Such properties position it as a potential candidate for pharmaceutical development aimed at treating infectious diseases.

Case Study: Antiviral Activity

A study highlighted the compound's ability to inhibit viral replication in vitro. The mechanism of action involves interference with viral entry or replication processes, making it a subject of interest for further investigation in antiviral drug development.

Organic Synthesis

Versatile Building Block

Due to its chemical reactivity, 2-(Difluoromethoxy)benzotrichloride serves as a versatile building block in organic synthesis. It is particularly useful in the synthesis of complex organic molecules and can facilitate various reactions, including nucleophilic substitutions and coupling reactions.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Utilized to introduce nucleophiles into aromatic systems |

| Coupling Reactions | Acts as a coupling agent in forming biaryl compounds |

Materials Science

Applications in Polymer Chemistry

The compound's unique structure allows it to be used in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. These properties are crucial for applications in coatings, adhesives, and sealants.

Case Study: Fluorinated Polymers

Research has shown that incorporating 2-(Difluoromethoxy)benzotrichloride into polymer matrices can significantly improve their mechanical properties and resistance to solvents. This makes it an attractive option for developing high-performance materials.

Environmental Science

Potential as a Pesticide

Investigations into the pesticidal properties of 2-(Difluoromethoxy)benzotrichloride have revealed its effectiveness against certain agricultural pests. Its application in pest control could lead to more effective and environmentally friendly pest management solutions.

| Application Area | Details |

|---|---|

| Agricultural Pest Control | Effective against specific pests with low toxicity |

| Soil Treatment | Potential use in soil amendments to enhance crop yields |

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)benzotrichloride is primarily related to its ability to undergo various chemical transformations, which can modulate its biological activity. The difluoromethoxy group is known to enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Difluoromethoxy)benzotrichloride with key analogs identified in the evidence:

Key Observations:

Electron-Withdrawing Effects :

- The difluoromethoxy group (-O-CF₂H) in the target compound is less electron-withdrawing than the trifluoromethoxy (-O-CF₃) group in 2-chloro-5-(trifluoromethoxy)benzoyl chloride . This difference may reduce the aromatic ring's electrophilicity, altering reaction pathways in nucleophilic substitutions.

- The trichloromethyl (-CCl₃) group in the target compound is more sterically hindered and less reactive toward hydrolysis compared to the benzoyl chloride (-COCl) group in the analog from .

Stability and Reactivity :

- Trichloromethyl derivatives are typically stable under anhydrous conditions but prone to hydrolysis in aqueous environments, forming carboxylic acids. In contrast, benzoyl chlorides (e.g., ) rapidly hydrolyze to benzoic acids .

- The trifluoromethyl group (-CF₃) in ’s compound enhances metabolic stability and lipophilicity compared to the difluoromethoxy group, which may offer better bioavailability in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.